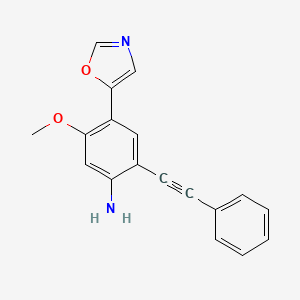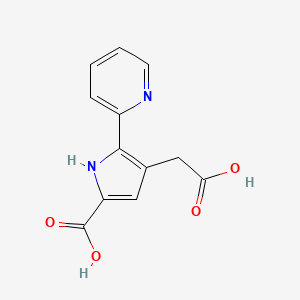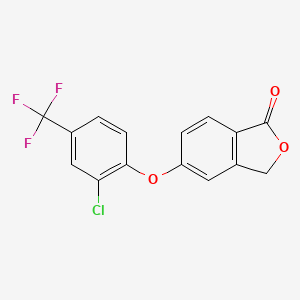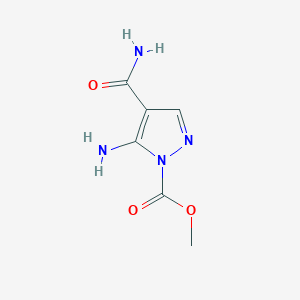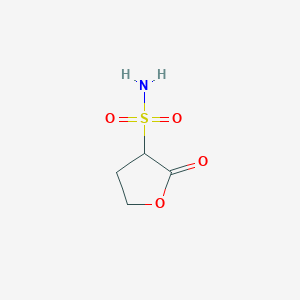
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, a propoxycarbonyl group, and an acetimidamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
-
Formation of Quinolin-8-yloxy Intermediate: : The initial step involves the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting 8-hydroxyquinoline with an appropriate halide (e.g., bromoacetyl bromide) under basic conditions to form the quinolin-8-yloxyacetyl intermediate.
-
Introduction of Propoxycarbonyl Group: : The next step involves the introduction of the propoxycarbonyl group. This can be done by reacting the quinolin-8-yloxyacetyl intermediate with propyl chloroformate in the presence of a base such as triethylamine.
-
Formation of Acetimidamide: : The final step involves the conversion of the acetyl group to an acetimidamide. This can be achieved by reacting the intermediate with an appropriate amine (e.g., ammonia or a primary amine) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moiety to a dihydroquinoline derivative.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing quinoline structures are often explored for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit topoisomerases, or bind to specific receptors, leading to various biological effects. The propoxycarbonyl and acetimidamide groups can further modulate the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yloxyacetic Acid: Similar in structure but lacks the propoxycarbonyl and acetimidamide groups.
Quinoline N-Oxides: Oxidized derivatives of quinoline with different reactivity and biological activity.
Quinoline Derivatives: A broad class of compounds with varying substituents on the quinoline ring.
Uniqueness
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxycarbonyl group enhances its solubility and stability, while the acetimidamide group provides additional sites for chemical modification and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propyl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h3-8H,2,9-10H2,1H3,(H2,16,18) |
InChI-Schlüssel |
NASKMCFNVSGITN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CCCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
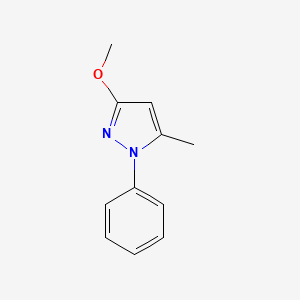

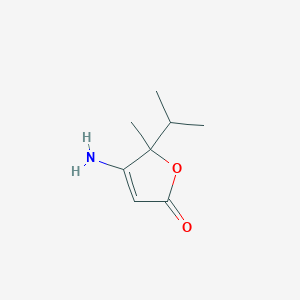

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
